REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:7]2[CH:14]=[CH:13]C(C#N)=[CH:9][C:8]=2[C:15]([F:18])([F:17])[F:16])[CH:4]=[CH:5][N:6]=1.Cl.[C:20]([OH:23])(=[O:22])[CH3:21]>>[CH3:1][C:2]1[N:3]([C:7]2[CH:14]=[CH:13][C:21]([C:20]([OH:23])=[O:22])=[CH:9][C:8]=2[C:15]([F:18])([F:16])[F:17])[CH:4]=[CH:5][N:6]=1
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Name
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4-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzonitrile
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Quantity
|
1.01 g
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Type
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reactant
|
Smiles
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CC=1N(C=CN1)C1=C(C=C(C#N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
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CUSTOM
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Details
|
is shaken for 16 hours at 95° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
|
the reaction mixture is evaporated to dryness under reduced pressure
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Type
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CUSTOM
|
Details
|
The resulting residue is evaporated twice with toluene
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Type
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DISSOLUTION
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Details
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dissolved in water
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Type
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ADDITION
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Details
|
the pH is adjusted to ˜5-6 by dropwise addition of 1M sodium hydroxide solution
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Type
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EXTRACTION
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Details
|
The aqueous phase is extracted twice with n-butanol
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Type
|
CUSTOM
|
Details
|
the organic phase evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=CN1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |